molecular formula C13H10N2 B14575977 1,8-Phenanthroline, 2-methyl- CAS No. 61351-98-2

1,8-Phenanthroline, 2-methyl-

Cat. No.: B14575977
CAS No.: 61351-98-2
M. Wt: 194.23 g/mol
InChI Key: VASBJYDMXMANDN-UHFFFAOYSA-N
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Description

1,8-Phenanthroline, 2-methyl- is a derivative of phenanthroline, a heterocyclic organic compound Phenanthroline compounds are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Phenanthroline, 2-methyl- can be synthesized through a series of chemical reactions involving the starting material, 1,10-phenanthroline. One common method involves the methylation of 1,10-phenanthroline using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of 1,8-Phenanthroline, 2-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,8-Phenanthroline, 2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,8-Phenanthroline, 2-methyl- involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as enzymes and DNA, leading to various biochemical effects. The specific molecular targets and pathways depend on the metal ion and the biological context .

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline: The parent compound, which lacks the methyl group at the 2-position.

    2,2’-Bipyridine: Another bidentate ligand with similar coordination properties.

    Phenanthrene: A hydrocarbon analog without nitrogen atoms.

Uniqueness

1,8-Phenanthroline, 2-methyl- is unique due to the presence of the methyl group, which can influence its chemical reactivity and the stability of its metal complexes. This modification can enhance its performance in specific applications, such as catalysis and material science .

Properties

CAS No.

61351-98-2

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

2-methyl-1,8-phenanthroline

InChI

InChI=1S/C13H10N2/c1-9-2-3-10-4-5-11-8-14-7-6-12(11)13(10)15-9/h2-8H,1H3

InChI Key

VASBJYDMXMANDN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC3=C2C=CN=C3

Origin of Product

United States

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